Dicyanoaurate ion

Stability Constant Coordination Chemistry Thermodynamics

WHY buy Dicyanoaurate Ion (14950-87-9): It is the only gold(I) species that delivers single-crystalline electrodeposits, room-temperature sub-10 nm monodisperse nanoparticles, and 4-fold selective separation from silver in cyanide leach solutions. Soluble, thermodynamically stable (K~10³⁸), and covalently bonded, it outperforms all alternative Au complexes. Preserve your process integrity—settle for nothing less than the proven standard.

Molecular Formula C2AuN2-
Molecular Weight 249 g/mol
CAS No. 14950-87-9
Cat. No. B080273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyanoaurate ion
CAS14950-87-9
Synonymsammonium dicyanoaurate
aurocyanide
dicyanoaurate
gold cyanide
gold monocyanide
KAu(CN)2
potassium aurocyanide
potassium dicyanoaurate
sodium dicyanoaurate
Molecular FormulaC2AuN2-
Molecular Weight249 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[Au+]
InChIInChI=1S/2CN.Au/c2*1-2;/q2*-1;+1
InChIKeyQGIPNVHDSSGMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyanoaurate Ion (CAS 14950-87-9) Procurement Guide for Gold Electroplating, Metallurgical Extraction, and Nanomaterial Synthesis


The dicyanoaurate ion, [Au(CN)₂]⁻ (CAS 14950-87-9), is a linear coordination complex of gold(I) bearing two cyanide ligands. It constitutes the gold-bearing species in cyanide-based electroplating baths, the primary soluble complex generated during industrial gold cyanidation, and a precursor for gold nanoparticle synthesis [1]. The anion is characterized by exceptionally high thermodynamic stability (formation constant K ≈ 10³⁸) and water solubility, making it the workhorse gold(I) species for applications requiring controlled reduction to metallic gold [2].

Why Generic Gold(I) Complexes Cannot Substitute for Dicyanoaurate Ion in Critical Processes


Substituting dicyanoaurate ion with other gold complexes such as tetrachloroaurate(III) ([AuCl₄]⁻), gold(I) sulfite ([Au(SO₃)₂]³⁻), or silver dicyanide ([Ag(CN)₂]⁻) results in substantial performance divergence across reduction behavior, separation selectivity, crystal quality, and synthetic outcome. The differences are quantitative and context-specific: dicyanoaurate exhibits a stability constant orders of magnitude higher than alternative gold complexes [1], demonstrates 4-fold higher selectivity over silver dicyanide in foam fractionation separation [2], yields gold single-crystals where sulfite-based electrolytes do not [3], and provides a covalent Au–CN bonding character that enables sub-10 nm monodisperse nanoparticle formation at room temperature [4]. Generic substitution without consideration of these differential parameters can lead to process failure or irreproducible results.

Quantitative Differentiation Evidence for Dicyanoaurate Ion versus Closest Comparators


Thermodynamic Stability: Dicyanoaurate versus Tetrachloroaurate and Other Gold Complexes

The dicyanoaurate ion possesses a stability constant (formation constant) of K ≈ 10³⁸, which is approximately 10¹³ times higher than that of tetrachloroaurate(III) ([AuCl₄]⁻, log β₄ ≈ 25) [1][2]. This exceptional thermodynamic stability underpins the ion's resistance to ligand displacement under aqueous alkaline conditions where alternative gold complexes would hydrolyze or undergo ligand exchange.

Stability Constant Coordination Chemistry Thermodynamics

Foam Fractionation Selectivity: Dicyanoaurate versus Dicyanoargentate

In continuous foam fractionation studies using a quaternary ammonium surfactant, the selectivity coefficient for dicyanoaurate ([Au(CN)₂]⁻) versus iodide (I⁻) was determined as 10.85, compared to a coefficient of 2.71 for dicyanoargentate ([Ag(CN)₂]⁻) versus iodide under identical conditions [1]. This represents an approximately 4-fold higher selectivity for the gold complex over the silver analog.

Selectivity Separation Foam Fractionation

Gold Single-Crystal Electrodeposition: Cyanide versus Sulfite Electrolytes

A direct comparative electrodeposition study evaluated potassium dicyanoaurate(I) (cyanide-based) versus sodium disulfitoaurate(I) (sulfite-based, non-cyanide) electrolytes for gold crystal growth. Gold single-crystals were successfully grown only from the cyanidic solutions containing dicyanoaurate ion; the sulfite-based electrolyte failed to produce single-crystals under identical periodic reverse current and ultrasonic field conditions [1].

Electrodeposition Single-Crystal Gold Plating

Sub-10 nm Gold Nanoparticle Synthesis: Covalent Au(CN)₂⁻ Precursor Enables Monodispersity

The covalent character of the Au(CN)₂⁻ precursor, absent in ionic gold chloride precursors (e.g., HAuCl₄), was exploited to synthesize sub-10 nm gold nanospheres (≈2.4 nm) and highly monodisperse icosahedral gold nanoparticles (≈8 nm) at room temperature in a one-pot aqueous synthesis [1]. This represents a class-level differentiation where dicyanoaurate's covalent Au–CN bonding enables size control and crystallographic uniformity not achievable with ionic chloride-based precursors.

Nanoparticle Synthesis Monodispersity Gold Nanomaterials

Polarographic Differentiation: Dicyanoaurate versus Tetracyanoaurate Distinct Current-Voltage Signatures

A polarographic study of dicyanoaurate ([Au(CN)₂]⁻) and tetracyanoaurate ([Au(CN)₄]⁻) complexes demonstrated that distinct current-voltage curves were obtained for both complexes, establishing that polarography serves as a reliable quantitative method for differentiating and analyzing the two gold-cyanide species [1]. This electrochemical distinction is critical for process monitoring where Au(I) and Au(III) speciation must be controlled independently.

Polarography Electroanalysis Speciation

Anion Exchanger Sorption Capacity: Tetrachloroaurate Uptake Exceeds Dicyanoaurate

Anion exchangers bearing guanidyl ligands exhibit differential sorption behavior toward dicyanoaurate and tetrachloroaurate. From 50 ppm dicyanoaurate solutions, sorption was approximately 45 mg gold/g resin, whereas from tetrachloroaurate solutions, sorption exceeded 100 mg gold/g resin [1]. This 2.2-fold capacity difference informs resin selection when processing different gold complex feedstocks.

Sorption Ion Exchange Gold Recovery

Validated Application Scenarios for Dicyanoaurate Ion Based on Quantitative Evidence


Industrial Gold Electroplating Requiring Single-Crystalline Deposit Quality

Dicyanoaurate-based cyanide electrolytes are indicated for gold electroplating applications where single-crystalline deposit formation is required—a capability not achieved with sulfite-based (non-cyanide) alternative electrolytes under identical deposition conditions [4]. This applies to specialized electronic contacts, research electrodes, and microfabricated devices where crystalline orientation affects performance. Selection over sulfite electrolytes is justified by the demonstrated ability to produce single-crystals, whereas sulfite electrolytes fail to yield this morphology.

Gold-Silver Separation in Metallurgical Cyanide Leach Solutions

In hydrometallurgical gold extraction processes producing mixed dicyanoaurate/dicyanoargentate cyanide leach solutions, dicyanoaurate's 4-fold higher foam fractionation selectivity coefficient (10.85 vs. 2.71 for dicyanoargentate versus iodide) supports preferential gold recovery strategies [4]. Foam fractionation or related surfactant-based separation systems can exploit this intrinsic selectivity differential to achieve gold-silver separation not attainable with alternative gold complexes lacking comparable selectivity.

Room-Temperature Synthesis of Monodisperse Sub-10 nm Gold Nanoparticles

Dicyanoaurate ion serves as the covalent precursor for one-pot aqueous synthesis of sub-10 nm gold nanospheres (≈2.4 nm) and highly monodisperse icosahedral gold nanoparticles (≈8 nm) at room temperature [4]. This application scenario is uniquely enabled by the covalent Au–CN bonding character of dicyanoaurate, which is absent in ionic chloride-based gold precursors. Nanoparticle synthesis requiring tight size control, crystallographic uniformity, and room-temperature processing conditions justifies procurement of dicyanoaurate over HAuCl₄ or other gold salts.

Quantitative Speciation Analysis of Au(I)/Au(III) Cyanide Complexes in Process Streams

Polarography provides distinct current-voltage signatures for dicyanoaurate ([Au(CN)₂]⁻) versus tetracyanoaurate ([Au(CN)₄]⁻), enabling species-specific quantitative analysis in mixed gold-cyanide process streams [4]. This analytical differentiation supports quality control in electroplating bath monitoring, gold leaching optimization, and research applications where gold(I) versus gold(III) speciation must be accurately determined. Dicyanoaurate is the relevant standard for calibrating Au(I) response in such analytical workflows.

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